

3-Bromo-4-isopropoxybenzaldehyde CAS number and structure

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Compound of Interest

Compound Name:	3-Bromo-4-isopropoxybenzaldehyde
Cat. No.:	B112198

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An In-depth Technical Guide to 3-Bromo-4-isopropoxybenzaldehyde

This technical guide provides a comprehensive overview of **3-Bromo-4-isopropoxybenzaldehyde**, a key organic building block for researchers, scientists, and professionals in drug development. The document details its chemical identity, structural properties, a plausible synthetic pathway with a detailed experimental protocol, and its potential applications in medicinal chemistry, supported by data on related compounds.

Chemical Identity and Properties

3-Bromo-4-isopropoxybenzaldehyde is a substituted aromatic aldehyde. Its structure features a benzene ring functionalized with a bromo group, an isopropoxy group, and an aldehyde group. This combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules.

Compound Identification

The following table summarizes the key identifiers for **3-Bromo-4-isopropoxybenzaldehyde**.

Identifier	Value
CAS Number	191602-84-3 [1]
Molecular Formula	C ₁₀ H ₁₁ BrO ₂ [1]
Molecular Weight	243.10 g/mol [1]
IUPAC Name	3-bromo-4-isopropoxybenzaldehyde
Canonical SMILES	CC(C)OC1=C(C=C(C=C1)C=O)Br [2]
InChI Key	RRCMWLNCKWZOAW-UHFFFAOYSA-N [2]
MDL Number	MFCD02629653 [1]

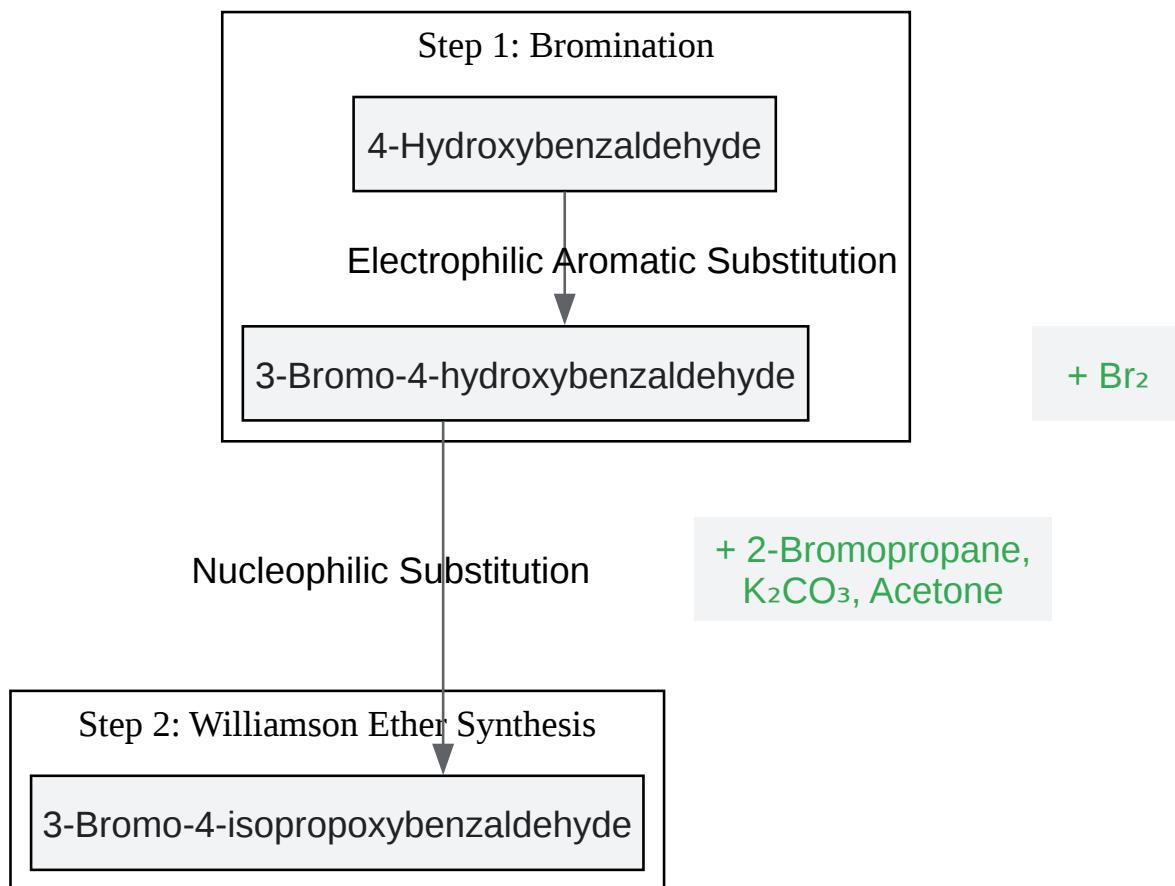
Physicochemical Properties

Key physical and chemical properties are presented below. This data is essential for handling, storage, and application in experimental settings.

Property	Value
Appearance	Solid
Storage Temperature	2-8°C, Sealed in dry conditions [1]
Purity	Typically available at ≥95%

Synthesis of 3-Bromo-4-isopropoxybenzaldehyde

The synthesis of **3-Bromo-4-isopropoxybenzaldehyde** can be achieved through a multi-step process, typically starting from a readily available precursor like 4-hydroxybenzaldehyde. A logical and commonly employed synthetic route involves two key transformations: electrophilic bromination of the aromatic ring followed by Williamson ether synthesis to introduce the isopropoxy group.



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Caption: Proposed synthetic pathway for **3-Bromo-4-isopropoxybenzaldehyde**.

Detailed Experimental Protocol

This protocol outlines a plausible method for the synthesis, based on established chemical principles and procedures for analogous compounds.[3][4][5]

Step 1: Synthesis of 3-Bromo-4-hydroxybenzaldehyde

- Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The setup should be placed in an ice bath to maintain low temperatures.
- Reaction Mixture: 4-hydroxybenzaldehyde (1.0 mole) is dissolved in a suitable solvent such as chloroform (600 mL) in the flask.[5] The solution is cooled to 0°C with continuous stirring.

- **Bromination:** A solution of bromine (1.05 moles) in chloroform is added dropwise from the dropping funnel over 2 hours, ensuring the reaction temperature does not exceed 5°C.[5]
- **Reaction Monitoring:** The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Upon completion, the reaction mixture is diluted with petroleum ether to precipitate the product. The solid precipitate is filtered, washed with cold water, and dried under vacuum to yield crude 3-bromo-4-hydroxybenzaldehyde.[4]
- **Purification:** The crude product can be recrystallized from water or an ethanol/water mixture to obtain the purified compound.

Step 2: Synthesis of **3-Bromo-4-isopropoxybenzaldehyde**

- **Apparatus Setup:** A round-bottom flask is fitted with a reflux condenser and a magnetic stirrer.
- **Reaction Mixture:** 3-Bromo-4-hydroxybenzaldehyde (1.0 mole), anhydrous potassium carbonate (1.5 moles), and acetone (or DMSO) as the solvent are added to the flask.[3]
- **Alkylation:** 2-Bromopropane (1.2 moles) is added to the mixture.[3] The reaction mixture is heated to reflux and stirred for 18-24 hours.[3]
- **Reaction Monitoring:** The reaction is monitored by TLC to confirm the disappearance of the starting material.
- **Workup:** After cooling to room temperature, the inorganic salts are filtered off. The solvent is removed from the filtrate by rotary evaporation. The resulting residue is dissolved in a suitable organic solvent like ethyl acetate and washed with brine.[3]
- **Purification:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel to yield **3-Bromo-4-isopropoxybenzaldehyde**.[3]

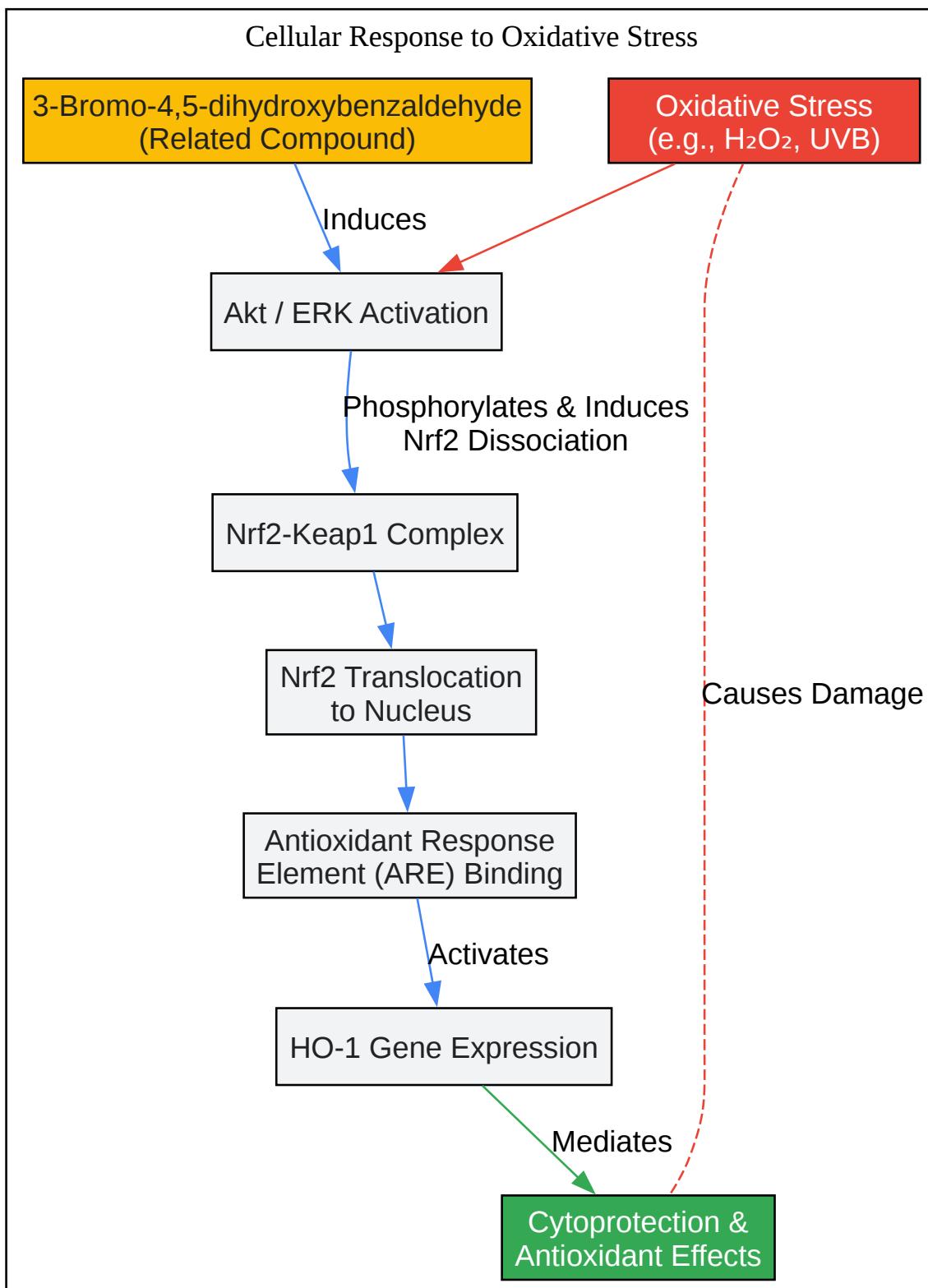
Applications in Research and Drug Development

3-Bromo-4-isopropoxybenzaldehyde is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate in the synthesis of novel compounds with potential therapeutic activities. The benzaldehyde functional group is readily converted into other functionalities, while the bromo- and isopropoxy-substituents allow for fine-tuning of steric and electronic properties, such as lipophilicity and metabolic stability, which are critical in drug design.

Derivatives of structurally similar bromo-hydroxybenzaldehydes have demonstrated significant biological activities, highlighting the potential of this chemical scaffold.

- **Anticancer and Antibacterial Agents:** Schiff bases derived from bromo-hydroxybenzaldehydes have been complexed with metals to create compounds with notable antibacterial and anticancer properties.^[6]
- **Antioxidant and Cytoprotective Effects:** A related natural product, 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB), has been shown to protect human keratinocytes from oxidative damage induced by PM2.5 and UVB radiation.^{[7][8]} This protection is mediated through the activation of key cytoprotective signaling pathways.^[8]
- **Modulation of Signaling Pathways:** Studies on 3-BDB reveal its ability to modulate cellular signaling pathways critical for cell survival and inflammation. It has been shown to protect against myocardial ischemia and reperfusion injury by activating the Akt-PGC1 α -Sirt3 pathway.^[9] Furthermore, it upregulates the Nrf2/HO-1 pathway, a major regulator of the antioxidant response, providing defense against oxidative stress.^[8]

The role of the Nrf2/HO-1 pathway is particularly significant for drug development in areas of inflammation, neurodegeneration, and cancer.



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Caption: Nrf2/HO-1 signaling pathway activated by a related compound.

Safety and Handling

Proper handling of **3-Bromo-4-isopropoxybenzaldehyde** is essential in a laboratory setting. Based on safety data for structurally similar compounds, the following precautions should be observed.

Hazard Class	Precautionary Statement
Acute Toxicity / Irritation	May cause skin, eye, and respiratory irritation. [10] Harmful if swallowed.
Handling	Use in a well-ventilated place. [11] Wear suitable protective clothing, gloves, and eye/face protection. [11] [12] Avoid formation and inhalation of dust. [11]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place. [10] [12]
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [12]
First Aid (Skin)	Wash with plenty of soap and water. [12]
First Aid (Inhalation)	Remove person to fresh air and keep comfortable for breathing. [12]

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